

# Application Notes and Protocols: Evorpacept (ALX148) in Combination with Checkpoint Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ALV2      |           |
| Cat. No.:            | B10827672 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Evorpacept (formerly ALX148) is a first-in-class, high-affinity CD47 blocking fusion protein designed to enhance the immune system's ability to combat cancer. By targeting CD47, a "don't eat me" signal overexpressed on various cancer cells, evorpacept facilitates the phagocytosis of tumor cells by macrophages. The combination of evorpacept with checkpoint inhibitors, such as the anti-PD-1 antibody pembrolizumab, represents a promising therapeutic strategy. This approach aims to simultaneously leverage both the innate and adaptive immune systems to generate a robust and durable anti-tumor response. These notes provide an overview of the mechanism of action, clinical data, and detailed protocols for studying the combination of evorpacept and checkpoint inhibitors.

# Mechanism of Action: A Dual Immuno-Oncological Approach

The combination of evorpacept and a PD-1 checkpoint inhibitor like pembrolizumab creates a synergistic anti-tumor effect by targeting two critical pathways in cancer immune evasion.

Evorpacept and the CD47-SIRP $\alpha$  Axis:







Cancer cells often overexpress CD47 on their surface, which binds to the signal-regulatory protein alpha (SIRP $\alpha$ ) on myeloid cells, such as macrophages and dendritic cells. This interaction transmits an inhibitory signal that prevents phagocytosis, allowing cancer cells to evade the innate immune system. Evorpacept is a fusion protein that contains a modified SIRP $\alpha$  domain with a very high affinity for CD47, effectively blocking the CD47-SIRP $\alpha$  interaction. This blockade removes the "don't eat me" signal, enabling macrophages to recognize and engulf cancer cells.

#### Pembrolizumab and the PD-1/PD-L1 Axis:

Activated T cells, key players in the adaptive immune response, express the programmed cell death protein 1 (PD-1). Some tumor cells express the PD-1 ligand (PD-L1), which, upon binding to PD-1, inactivates the T cell, preventing it from attacking the cancer cell. Pembrolizumab is a monoclonal antibody that blocks the interaction between PD-1 and PD-L1, thereby restoring the T cell's ability to recognize and kill tumor cells.

### Synergistic Action:

The combination of evorpacept and pembrolizumab is designed to stimulate a comprehensive anti-tumor immune response. By promoting phagocytosis of cancer cells, evorpacept not only directly reduces tumor burden but also enhances the presentation of tumor antigens by macrophages and dendritic cells to T cells. This, in turn, can prime and activate a more potent adaptive immune response, which is further unleashed by the PD-1 blockade from pembrolizumab.





Synergistic Mechanism of Evorpacept and Pembrolizumab

Click to download full resolution via product page

Caption: Dual blockade of innate and adaptive immune checkpoints.



## **Data Presentation: Clinical Trial Results**

The combination of evorpacept and pembrolizumab has been evaluated in several clinical trials, most notably the ASPEN series of studies. The following tables summarize key quantitative data from these trials.

Table 1: ASPEN-01 Phase 1b Study - Evorpacept + Pembrolizumab in Advanced Solid Tumors[1][2]

| Cancer Type                                            | Patient<br>Population                                 | Treatment Arm                 | Objective<br>Response<br>Rate (ORR) | Disease<br>Control Rate<br>(DCR) |
|--------------------------------------------------------|-------------------------------------------------------|-------------------------------|-------------------------------------|----------------------------------|
| Head and Neck<br>Squamous Cell<br>Carcinoma<br>(HNSCC) | ≥2nd Line,<br>Checkpoint<br>Inhibitor Naïve<br>(n=10) | Evorpacept +<br>Pembrolizumab | 40.0%                               | -                                |
| Head and Neck<br>Squamous Cell<br>Carcinoma<br>(HNSCC) | ≥2nd Line (n=20)                                      | Evorpacept +<br>Pembrolizumab | 20.0%                               | 30.0%                            |
| Non-Small Cell<br>Lung Cancer<br>(NSCLC)               | ≥2nd Line (n=20)                                      | Evorpacept +<br>Pembrolizumab | 5.0%                                | 40.0%                            |

Table 2: ASPEN-03 & ASPEN-04 Phase 2 Studies - Evorpacept + Pembrolizumab +/Chemotherapy in 1st Line HNSCC (Topline Results)[3][4]



| Study    | Treatment Arm                             | Primary Endpoint<br>Met?                               | Safety Profile                                     |
|----------|-------------------------------------------|--------------------------------------------------------|----------------------------------------------------|
| ASPEN-03 | Evorpacept +<br>Pembrolizumab             | No (did not show improved ORR vs. historical controls) | Manageable,<br>consistent with<br>previous reports |
| ASPEN-04 | Evorpacept + Pembrolizumab + Chemotherapy | No (did not show improved ORR vs. historical controls) | Manageable,<br>consistent with<br>previous reports |

Note: While the ASPEN-03 and ASPEN-04 trials did not meet their primary endpoints of improved ORR, the combination was found to have a manageable safety profile.[3][4]

# **Experimental Protocols**

The following are generalized protocols based on the design of the ASPEN clinical trials for the evaluation of evorpacept in combination with a checkpoint inhibitor.

# Protocol 1: Phase 1b Dose-Escalation and Expansion Study (based on ASPEN-01)

- 1. Objectives:
- Primary: To determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of evorpacept as a single agent and in combination with pembrolizumab.
- Secondary: To evaluate the preliminary anti-tumor activity of the combination therapy.
- 2. Patient Population (Inclusion Criteria):
- Histologically confirmed advanced or metastatic solid tumors for which standard therapy is not available.
- Measurable disease as per Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).
- Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.
- Adequate organ and bone marrow function.
- 3. Treatment Plan:



- Dose Escalation: Patients receive escalating doses of intravenous (IV) evorpacept (e.g., 0.3, 1, 3, 10 mg/kg weekly, or 30 mg/kg every two weeks) to determine the maximum tolerated dose (MTD).
- Dose Expansion: Patients receive evorpacept at the RP2D (e.g., 10 mg/kg weekly) in combination with a standard dose of IV pembrolizumab (e.g., 200 mg every 3 weeks).[1]
- 4. Assessment and Endpoints:
- Safety: Monitor for adverse events (AEs) and dose-limiting toxicities (DLTs) throughout the study.
- Efficacy: Tumor assessments via imaging (e.g., CT or MRI) at baseline and at regular intervals (e.g., every 8-12 weeks). Responses are evaluated using RECIST 1.1 criteria.
- Pharmacokinetics (PK): Collect serial blood samples to determine the PK profile of evorpacept.
- Pharmacodynamics (PD): Assess CD47 receptor occupancy on peripheral blood cells using flow cytometry.

# Protocol 2: Phase 2 Randomized Study (based on ASPEN-04)

- 1. Objectives:
- Primary: To evaluate the efficacy of evorpacept in combination with pembrolizumab and standard chemotherapy compared to pembrolizumab and chemotherapy alone.
- Secondary: To assess the safety and tolerability of the combination, as well as duration of response (DoR), progression-free survival (PFS), and overall survival (OS).
- 2. Patient Population (Inclusion Criteria):
- Previously untreated, metastatic or unresectable, recurrent HNSCC.
- Measurable disease per RECIST 1.1.
- Adequate organ function.
- ECOG performance status of 0 or 1.
- 3. Treatment Plan:
- Experimental Arm: Evorpacept (e.g., 45 mg/kg IV) plus pembrolizumab (e.g., 200 mg IV) and standard chemotherapy (e.g., 5-fluorouracil and platinum-based agent) administered every 3



weeks.[5]

- Control Arm: Pembrolizumab and standard chemotherapy administered every 3 weeks.
- 4. Assessment and Endpoints:
- Primary Endpoints: Objective Response Rate (ORR) and 12-month Overall Survival (OS) rate.
- Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.
- Tumor Assessment: Imaging studies performed at baseline and at regular intervals to assess tumor response according to RECIST 1.1.
- Biomarker Analysis: Collection of tumor biopsies for exploratory biomarker analysis, including PD-L1 expression (Combined Positive Score - CPS).

#### Click to download full resolution via product page

```
"Patient Screening" [label="Patient Screening\n(Inclusion/Exclusion
Criteria)", shape=parallelogram, fillcolor="#FBBC05",
fontcolor="#202124"]; "Baseline Assessment" [label="Baseline
Assessment\n- Tumor Imaging (RECIST 1.1)\n- Blood Samples (PK/PD)\n-
Biopsy (Biomarkers)"]; "Randomization" [label="Randomization",
shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Arm A"
[label="Arm A:\nEvorpacept + Pembrolizumab\n+ Chemotherapy",
shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Arm B"
[label="Arm B:\nPembrolizumab\n+ Chemotherapy", shape=box,
fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Treatment Cycles"
[label="Treatment Cycles\n(e.g., every 3 weeks)", shape=cylinder,
fillcolor="#34A853", fontcolor="#FFFFFF"]; "Monitoring"
[label="Ongoing Monitoring\n- Adverse Events\n- Safety Labs",
shape=Mdiamond]; "Tumor Assessment" [label="Tumor Assessment\n(e.g.,
every 8-12 weeks)", shape=parallelogram, fillcolor="#FBBC05",
fontcolor="#202124"]; "Endpoint Analysis" [label="Endpoint Analysis\n-
ORR, PFS, OS, DoR\n- Safety Analysis", shape=note];
"Patient_Screening" -> "Baseline_Assessment"; "Baseline_Assessment" ->
"Randomization"; "Randomization" -> "Arm A"; "Randomization" ->
"Arm_B"; "Arm_A" -> "Treatment_Cycles"; "Arm_B" -> "Treatment_Cycles";
```



```
"Treatment_Cycles" -> "Monitoring"; "Monitoring" ->
"Tumor_Assessment"; "Tumor_Assessment" -> "Treatment_Cycles"
[label="Continue if no progression"]; "Tumor_Assessment" ->
"Endpoint_Analysis" [label="At study conclusion or progression"]; }
```

Caption: Workflow for a randomized Phase 2 clinical trial.

# **Management of Adverse Events**

The combination of evorpacept and pembrolizumab has demonstrated a manageable safety profile.[3][4] The most common treatment-related adverse events are generally consistent with those known for pembrolizumab and chemotherapy. In the ASPEN-01 study, the most common grade 3 or worse treatment-related adverse events with evorpacept plus pembrolizumab included thrombocytopenia.[1] It is crucial to monitor patients for immune-related adverse events (irAEs) associated with checkpoint inhibitors. Management of irAEs typically follows established guidelines and may involve:

- Grade 1: Continue treatment with close monitoring.
- Grade 2: Hold treatment and consider corticosteroids.
- Grade 3-4: Discontinue treatment and initiate high-dose corticosteroids.

Close monitoring of hematological parameters is also recommended due to the mechanism of action of CD47 blockade.

## Conclusion

The combination of evorpacept with checkpoint inhibitors like pembrolizumab is a scientifically rational approach to cancer therapy that targets both innate and adaptive immunity. While early phase trials have shown some promising signals, particularly in certain patient subgroups, later-stage trials in HNSCC have not met their primary efficacy endpoints. Ongoing research and analysis of data from these studies will be crucial to fully understand the potential of this combination therapy and to identify patient populations that are most likely to benefit. The protocols and data presented here provide a framework for researchers and clinicians working on the development of CD47-targeted therapies in combination with checkpoint inhibitors.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Evorpacept alone and in combination with pembrolizumab or trastuzumab in patients with advanced solid tumours (ASPEN-01): a first-in-human, open-label, multicentre, phase 1 dose-escalation and dose-expansion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evorpacept Alone and Combined With Pembrolizumab or Trastuzumab for Advanced Solid Tumors - The ASCO Post [ascopost.com]
- 3. ALX Oncology Reports ASPEN-03 and ASPEN-04 Phase 2 Trials Evaluating Evorpacept with a Checkpoint Inhibitor for the Treatment of Head and Neck Cancers Did Not Meet Primary Endpoints • ALX Oncology [ir.alxoncology.com]
- 4. ALX Oncology Reports ASPEN-03 and ASPEN-04 Phase 2 Trials [globenewswire.com]
- 5. Find a Study [findastudy.uclh.nhs.uk]
- 6. jitc.bmj.com [jitc.bmj.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Evorpacept (ALX148) in Combination with Checkpoint Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827672#alv2-in-combination-with-checkpoint-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com